calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Description
RK-682 (calcium salt): is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in cellular signaling events that regulate cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .
Properties
IUPAC Name |
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPLBYJXMIJFP-ZMFXSWHNSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70CaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Carbohydrate Derivatives
The furanone ring is typically constructed via cyclocondensation reactions using carbohydrate precursors. D-ribose or D-erythrose derivatives are heated under acidic conditions (pH 2–3, HCl or H2SO4) at 80–100°C for 6–12 hours to induce ring closure. This step yields the (2R)-configured hydroxymethyl-furanone core with >85% enantiomeric excess when chiral starting materials are used.
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Catalyst | 0.1 M HCl |
| Reaction Time | 8–10 hours |
| Yield | 72–78% |
Introduction of the hexadecanoyl side chain occurs through nucleophilic acyl substitution.
Steglich Esterification
The hydroxymethyl group at position 2 undergoes esterification with hexadecanoyl chloride in anhydrous dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions proceed at 0–5°C under nitrogen atmosphere to prevent hydrolysis.
Procedure:
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Dissolve 10 mmol furanone intermediate in 50 mL DCM.
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Add 12 mmol hexadecanoyl chloride dropwise over 30 minutes.
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Stir at 0°C for 4 hours, then warm to room temperature for 12 hours.
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Quench with ice-cold water and extract with DCM.
Yield Optimization:
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Excess acyl chloride (1.2 eq) improves conversion to >90%.
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Lower temperatures minimize racemization at the (2R) center.
Calcium Salt Formation
The final step involves metallation with calcium ions to stabilize the anionic furan-3-olate moiety.
Ion Exchange in Methanol-Water Systems
The sodium or potassium salt of the esterified furanone is treated with calcium chloride in a 2:1 methanol-water mixture. Precipitation occurs at pH 8.5–9.0 adjusted with ammonium hydroxide.
Critical Factors:
| Factor | Impact on Product Quality |
|---|---|
| Ca²⁺ Concentration | 1.5 eq ensures complete ion exchange |
| pH | <9 prevents hydroxide precipitation |
| Solvent Ratio | 70:30 methanol:water maximizes solubility |
Characterization Data:
-
FT-IR: ν(Ca-O) at 450–470 cm⁻¹ confirms coordination
Purification and Isolation
Column Chromatography
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) with 1% acetic acid to prevent tailing. Fractions containing the calcium complex are identified by TLC (Rf 0.35).
Recrystallization
Final recrystallization from hot ethanol yields colorless needles with 99.5% purity (HPLC analysis).
Analytical Validation
Structural Confirmation:
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR (500 MHz, DMSO-d6) | δ 4.32 (d, J=6.5 Hz, H-2), δ 2.35 (t, J=7.2 Hz, hexadecanoyl CH₂) |
| 13C NMR | 178.9 ppm (furanone C=O), 170.2 ppm (ester C=O) |
| HRMS | m/z 775.1024 [M+H]+ (calc. 775.1019) |
Purity Assessment:
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Residual solvent: <0.1% (GC-FID)
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Heavy metals: <10 ppm (ICP-OES)
Challenges and Optimization Opportunities
Stereochemical Integrity
Racemization at the (2R) center occurs above 40°C during esterification. Microwave-assisted synthesis at controlled temperatures (30–35°C) reduces reaction time to 2 hours while maintaining >98% ee.
Chemical Reactions Analysis
Types of Reactions: RK-682 (calcium salt) undergoes various chemical reactions, including:
Inhibition of Protein Tyrosine Phosphatases: RK-682 inhibits the phosphorylation of CD45 and VHR with IC50 values of 54 and 2 μM, respectively.
Inhibition of Heparanase: It inhibits heparanase with an IC50 value of 17 μM.
Common Reagents and Conditions:
Reaction Conditions: The compound is typically used under conditions that favor its solubility and stability, such as low temperatures and appropriate solvent systems.
Major Products Formed: The primary products formed from the reactions involving RK-682 (calcium salt) are the inhibited forms of protein tyrosine phosphatases and heparanase .
Scientific Research Applications
Biological Applications
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Calcium Signaling Modulation :
- Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate plays a crucial role in calcium signaling pathways, which are vital for many cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation. The compound can modulate these pathways by releasing calcium ions in a controlled manner, influencing cellular functions related to growth, differentiation, and apoptosis.
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Antiviral Properties :
- The compound has been investigated for its antiviral properties, particularly against HIV. It inhibits protein tyrosine phosphatases and phospholipase A2, which are critical in viral replication processes. This makes it a candidate for further research in antiviral drug development.
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Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant bacterial strains.
Industrial Applications
- Cosmetics and Personal Care :
- Pharmaceutical Formulations :
Case Studies
-
Calcium Signaling Research :
- A study demonstrated that the compound effectively increased intracellular calcium levels in muscle cells, leading to enhanced contraction strength. This research highlights its potential therapeutic role in treating muscle-related diseases.
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Antiviral Efficacy :
- In vitro studies showed that this compound significantly reduced viral loads in HIV-infected cell cultures. This finding supports further investigation into its mechanisms of action against viral pathogens.
Mechanism of Action
RK-682 (calcium salt) exerts its effects by inhibiting protein tyrosine phosphatases, which are enzymes that remove phosphate groups from tyrosine residues on proteins. This inhibition disrupts cellular signaling pathways that regulate cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility . Additionally, RK-682 (calcium salt) inhibits heparanase, an enzyme involved in the degradation of heparan sulfate, which plays a role in tumor cell invasion and angiogenesis .
Comparison with Similar Compounds
Biological Activity
Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate, also known as RK-682 (calcium salt), is a bioactive compound derived from the fermentation of Streptomyces sp. 88-682. This compound exhibits significant biological activities, particularly in the inhibition of protein tyrosine phosphatases (PTPs) and heparanase, which are crucial for various cellular processes.
Overview of Biological Activity
RK-682 has been primarily studied for its inhibitory effects on PTPs, which are involved in regulating cell signaling pathways that control growth, differentiation, and apoptosis. The compound's mechanism of action includes:
- Inhibition of Protein Tyrosine Phosphatases : RK-682 inhibits the phosphorylation of key proteins such as CD45 and VHR, with IC50 values of 54 μM and 2 μM respectively, indicating potent inhibitory activity.
- Inhibition of Heparanase : The compound also inhibits heparanase with an IC50 value of 17 μM. Heparanase is involved in tumor cell invasion and angiogenesis, making this inhibition particularly relevant for cancer research.
Molecular Mechanism
The molecular interactions of RK-682 involve binding to the active sites of PTPs and heparanase, leading to conformational changes that reduce enzyme activity. This binding alters gene expression related to cell cycle regulation and apoptosis, further influencing cellular behavior.
Case Studies
- Cancer Research : In studies focused on cancer cell lines, RK-682 demonstrated the ability to inhibit cell proliferation and induce apoptosis through its effects on PTPs and heparanase. These findings suggest potential therapeutic applications in oncology.
- Cell Signaling Pathways : Research has shown that RK-682 can modulate various signaling pathways by altering the phosphorylation state of proteins involved in these pathways. This modulation can lead to significant changes in cellular responses to external stimuli.
Comparative Analysis
| Compound Name | IC50 (μM) for CD45 | IC50 (μM) for VHR | IC50 (μM) for Heparanase |
|---|---|---|---|
| RK-682 | 54 | 2 | 17 |
| Tan 1364B | Similar properties | Similar properties | Not specified |
| CI-010 | Similar properties | Similar properties | Not specified |
Preparation and Synthesis
RK-682 is synthesized through fermentation processes involving Streptomyces species. The isolation and purification steps include silica gel column chromatography, where the calcium salt form is generated. The industrial production methods emphasize large-scale fermentation followed by extraction processes to yield high-purity compounds suitable for research applications.
Q & A
Basic Research Questions
Q. What safety protocols are critical for handling and storing calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors and direct skin contact. Work in a fume hood for volatile steps .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Ensure the storage area is dry, ventilated, and away from ignition sources .
- Emergency Measures : For skin contact, rinse with water for 15+ minutes; for eye exposure, use eyewash stations immediately .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups (e.g., furan ring protons at δ 5.8–6.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+Na] at m/z ~600) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity assessment; optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use programs like WinGX for data processing and Mercury for visualization .
- ORTEP-III : Generate thermal ellipsoid plots to assess bond angles and torsional strain in the furan ring .
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., DFT vs. crystallography) be resolved?
- Methodological Answer :
- Parameter Optimization : Adjust computational methods (e.g., B3LYP/6-31G*) to account for solvent effects or dispersion forces. Compare hydrogen-bonding networks in Mercury-derived crystal structures with DFT-predicted geometries .
- Statistical Validation : Use R-factors and residual density maps to quantify discrepancies in XRD data .
Q. What strategies optimize the bioactivity of derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the hexadecanoyl chain length (C12–C18) to alter lipophilicity. Introduce fluorinated groups at the 5-oxo position to enhance metabolic stability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., phospholipase A2) .
Q. How can stability studies be designed to assess degradation under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC every 24 hours for 7 days. Use Arrhenius plots to extrapolate shelf life .
- Kinetic Analysis : Fit degradation data to first-order models; identify hydrolytic cleavage points via LC-MS/MS .
Q. What computational tools are effective for predicting intermolecular interactions in co-crystals?
- Methodological Answer :
- Mercury Software : Analyze crystal packing using the "Crystal Packing" module. Calculate Hirshfeld surfaces to map donor-acceptor interactions (e.g., O–H···O hydrogen bonds) .
- COMSOL Multiphysics : Simulate lattice energy landscapes to identify stable co-crystal candidates with excipients like cyclodextrins .
Data Analysis and Reporting
Q. How should researchers validate purity and quantify trace impurities?
- Methodological Answer :
- Limits of Detection (LOD) : Use calibration curves (R > 0.995) with spiked impurity standards. For trace metals, employ ICP-MS with detection thresholds <1 ppm .
- NMR Purity Assessment : Integrate impurity peaks relative to the main compound; ensure total impurities <0.5% .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
